molecular formula C41H74O15 B1247197 [(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate

[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate

Cat. No. B1247197
M. Wt: 807 g/mol
InChI Key: OKELHCCUNSKKJL-YXIIKYQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate is a natural product found in Clonostachys rosea with data available.

Scientific Research Applications

Solubility Characteristics in Ethanol-Water Solutions

A study by Gong, Wang, Zhang, and Qu (2012) focused on the solubility of various saccharides, including complex carbohydrate compounds similar to the one , in ethanol-water solutions. They found that the solubilities of these compounds in ethanol-water mixtures increased with temperature. This research provides valuable insights into the physical properties and solubility behavior of such complex carbohydrates in different solvent systems, which can be critical for their application in various scientific fields, such as pharmaceutical formulation and chemical processing Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions.

Role in mTOR Signaling Pathways

In a 2022 study by Buddham et al., a compound structurally related to the one was identified as a potential inhibitor of PDK1, a key gene in mTOR signaling pathways. This study suggests potential applications of such compounds in the treatment or study of diseases like Alzheimer's and type 2 diabetes, where mTOR signaling plays a crucial role. The implication of this research extends to the field of neurology and metabolic disorders, offering a new perspective on therapeutic interventions Network based identification of Potential Key Genes associated with Alzheimer’s disease and Type 2 Diabetes using mTOR signalling.

Synthesis and Chemical Analysis

Other studies have focused on the synthesis and chemical analysis of compounds with similar structures, which is pivotal in understanding their potential applications in various fields like organic synthesis and drug development. For example, research by Kato, Ono, and Akita (2001) and OhtaKazuo et al. (1993) provides insights into the methods of synthesizing complex organic compounds, which can be crucial for developing new pharmaceuticals or chemical intermediates New total synthesis of (±)-, (−)- and (+)-chuangxinmycins, Total Synthesis of Grahamimycin A1.

properties

Product Name

[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate

Molecular Formula

C41H74O15

Molecular Weight

807 g/mol

IUPAC Name

[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate

InChI

InChI=1S/C41H74O15/c1-11-20(2)12-21(3)13-26(8)38(56-41-37(52)36(51)35(50)31(19-44)54-41)27(9)15-24(6)32(47)22(4)14-23(5)33(48)25(7)16-28(10)40(53)55-39(30(46)18-43)34(49)29(45)17-42/h14-16,20-22,25-27,29-39,41-52H,11-13,17-19H2,1-10H3/b23-14+,24-15+,28-16+/t20-,21-,22-,25-,26-,27-,29+,30+,31+,32-,33+,34+,35+,36-,37-,38+,39+,41-/m0/s1

InChI Key

OKELHCCUNSKKJL-YXIIKYQLSA-N

Isomeric SMILES

CC[C@H](C)C[C@H](C)C[C@H](C)[C@H]([C@@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/C(=O)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OC(C(CO)O)C(C(CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O

synonyms

TMC-151A

Origin of Product

United States

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